molecular formula C18H20N4O9 B12908398 N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine CAS No. 88121-72-6

N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine

Numéro de catalogue: B12908398
Numéro CAS: 88121-72-6
Poids moléculaire: 436.4 g/mol
Clé InChI: YKLBQZDSEFXNEP-DTZQCDIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine is a chemically modified cytidine derivative designed for advanced biochemical and pharmacological research. Its core function is based on the 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group, which serves as a versatile protecting group in nucleoside chemistry . This group is strategically used to protect the amino functionality on the nucleobase during oligonucleotide synthesis, preventing unwanted side reactions. The NPEOC group is base-labile and can be cleanly removed using reagents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) after the oligonucleotide chain assembly is complete, ensuring the integrity of the synthetic nucleic acid . Beyond its primary role in synthesis, this compound holds significant value in drug discovery and development. The NPEOC modification can be utilized to create prodrugs of bioactive nucleoside analogs. Research on a closely related decitabine analog, Deoxy-N4-[2-(4-nitrophenyl)ethoxycarbonyl]-5-azacytidine (NPEOC-DAC), demonstrates this application. In this context, the NPEOC group acts as a protective moiety that stabilizes the drug compound and is cleaved in vivo by carboxylesterase enzymes to release the active parent drug, decitabine, which is a known DNA methyltransferase inhibitor . This prodrug strategy can enhance the stability, bioavailability, and targeted delivery of potent nucleoside-based therapeutics, making this compound a compound of interest for developing epigenetic cancer therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Numéro CAS

88121-72-6

Formule moléculaire

C18H20N4O9

Poids moléculaire

436.4 g/mol

Nom IUPAC

2-(4-nitrophenyl)ethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1

Clé InChI

YKLBQZDSEFXNEP-DTZQCDIJSA-N

SMILES isomérique

C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-]

SMILES canonique

C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

The synthesis of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Nitrophenethyl Group: The nitrophenethyl group can be attached via a nucleophilic substitution reaction using a nitrophenethyl halide and the dihydropyrimidinone intermediate.

    Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the intermediate with an appropriate isocyanate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes involved in carbamate metabolism.

    Medicine: The compound’s potential pharmacological properties, such as enzyme inhibition, make it a candidate for drug development. It could be explored for its potential as an anticancer or antimicrobial agent.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers or coatings with specific properties.

Mécanisme D'action

The mechanism of action of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate linkage can also play a role in binding to target proteins, potentially affecting their function. The exact pathways and molecular targets involved would require further experimental investigation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The NPEOC group distinguishes N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine from other cytidine derivatives. Key structural and functional differences are outlined below:

Table 1: Comparison of Cytidine Derivatives
Compound Name Protecting Group Deprotection Method Key Applications
This compound 2-(4-Nitrophenyl)ethoxy carbonyl DBU (base-labile) RNA synthesis, oligonucleotide assembly
3-Methylcytidine Methyl (permanent modification) Not applicable Epigenetic studies, RNA methylation
5-Methylcytidine Methyl (permanent modification) Not applicable DNA/RNA methylation, gene regulation
N⁴-Acetylcytidine Acetyl Ammonia (basic) Traditional RNA synthesis
N-Benzoylcytidine Benzoyl Ammonia or heat DNA/RNA synthesis

Key Observations :

  • Temporary vs. Permanent Modifications : Unlike methylated cytidines (e.g., 3-methylcytidine, 5-methylcytidine), the NPEOC group is a temporary protecting group designed for synthetic utility, whereas methylation serves as a stable epigenetic marker .
  • Deprotection Efficiency : The NPEOC group’s nitro substituent accelerates deprotection under mild basic conditions (DBU), contrasting with traditional acetyl or benzoyl groups, which require stronger bases (e.g., ammonia) or heat .
  • Electron Effects : The electron-withdrawing nitro group in NPEOC increases the electrophilicity of the carbonyl carbon, enhancing reactivity during protection and lability during deprotection.

Comparative Stability and Reactivity

  • Synthetic Utility : The NPEOC group’s orthogonal deprotection (base-labile) complements acid-labile sugar protections (e.g., tert-butyldimethylsilyl), enabling sequential deprotection in RNA synthesis. In contrast, acetyl or benzoyl groups lack this orthogonality .

Activité Biologique

N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine, also known as NPEOC-DAC, is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and epigenetic regulation. This article explores the compound's mechanism of action, biological effects, and relevant case studies, supported by empirical data.

NPEOC-DAC functions primarily as a prodrug of decitabine, a well-known DNA methyltransferase inhibitor. The modification at the N4 position of the azacitidine ring enhances its stability and allows selective activation by human carboxylesterase 1 (CES1), which cleaves the carboxylester bond to release decitabine. This process is crucial as it determines the compound's efficacy in inhibiting DNA methylation, a key mechanism in cancer progression.

Inhibition of DNA Methylation

Research indicates that NPEOC-DAC exhibits differential potency in inhibiting DNA methylation compared to decitabine. At lower concentrations (<10 µM), NPEOC-DAC is significantly less effective, being 23-fold weaker than decitabine. However, at concentrations ≥10 µM, it surpasses decitabine in efficacy due to its activation by CES1. This dual behavior suggests a potential therapeutic window where NPEOC-DAC can be utilized effectively in cancer treatment.

Table 1: Efficacy Comparison of NPEOC-DAC and Decitabine

Concentration (µM)NPEOC-DAC Efficacy (%)Decitabine Efficacy (%)
<10Low (0.9% - 5.1%)High (57.1% - 12.3%)
≥10High (22.1% - 17.4%)High (Varies by cell line)

Reactivation of Tumor Suppressor Genes

NPEOC-DAC has been shown to reactivate the expression of epigenetically silenced genes such as ID4. In studies involving various cancer cell lines (T24, MCF7, Hep G2, Hep 3B2), treatment with NPEOC-DAC not only decreased methylation levels but also restored ID4 expression significantly in certain cell lines.

Table 2: ID4 Methylation Changes Post-Treatment

Cell LineBaseline Methylation (%)Methylation After Decitabine (%)Methylation After NPEOC-DAC (%)
T2440.22.68.2
MCF739.019.710.0
Hep G294.738.124.7
Hep 3B295.41.126.2

Case Studies and Research Findings

In a pivotal study published in Nature Reviews, researchers demonstrated that treatment with NPEOC-DAC led to significant reductions in global DNA methylation across multiple cancer cell lines, particularly those expressing CES1 . The study highlighted that while T24 cells showed high sensitivity to decitabine, the liver cell lines (Hep G2 and Hep 3B2) responded more favorably to NPEOC-DAC treatment.

Another investigation focused on the pharmacokinetics of NPEOC-DAC revealed that its metabolism is closely tied to CES1 activity levels within different tissues, suggesting that patient-specific factors could influence therapeutic outcomes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.